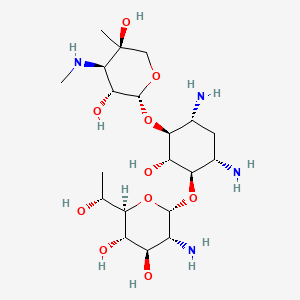
Geneticin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Geneticin, also known as G418, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea. It is structurally similar to gentamicin B1 and is widely used in molecular genetics experiments for selecting genetically engineered cells. This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a powerful tool in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: Geneticin is synthesized through fermentation by the bacterium Micromonospora rhodorangea. The antibiotic is then isolated and purified for use. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to maximize the production of this compound .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The bacterium is grown in bioreactors, and the antibiotic is extracted and purified using various chromatographic techniques. The final product is available in both liquid and powder forms, with the liquid form being more potent and convenient for use in laboratory settings .
化学反応の分析
Types of Reactions: Geneticin primarily undergoes substitution reactions due to its aminoglycoside structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as hydroxyl groups, under mild conditions.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
科学的研究の応用
Geneticin is extensively used in various scientific research fields, including:
Molecular Genetics: this compound is used as a selective agent to isolate genetically engineered cells that express resistance genes. .
Cell Culture: this compound is used to maintain stable cell lines in both prokaryotic and eukaryotic systems. .
Biotechnology: this compound is used in the production of genetically modified organisms and in various biotechnological processes.
作用機序
Geneticin exerts its effects by binding to the ribosome and inhibiting protein synthesis. This action occurs in both prokaryotic and eukaryotic cells, leading to the death of non-resistant cells. The resistance to this compound is conferred by the neo gene from Tn5, which encodes an aminoglycoside 3’-phosphotransferase. This enzyme inactivates this compound, allowing resistant cells to survive and proliferate .
類似化合物との比較
Geneticin is similar to other aminoglycoside antibiotics, such as:
Neomycin: Both this compound and neomycin inhibit protein synthesis by binding to the ribosome.
Gentamicin: this compound and gentamicin share structural similarities and mechanisms of action.
Kanamycin: Like this compound, kanamycin is used as a selective agent in molecular genetics.
This compound’s uniqueness lies in its high potency and effectiveness in selecting genetically modified cells, making it an indispensable tool in modern molecular genetics research.
特性
CAS番号 |
49863-47-0 |
|---|---|
分子式 |
C20H40N4O10 |
分子量 |
496.6 g/mol |
IUPAC名 |
(5R)-2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20-/m0/s1 |
InChIキー |
BRZYSWJRSDMWLG-VVNRJQPTSA-N |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
異性体SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |
正規SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
Key on ui other cas no. |
49863-47-0 |
同義語 |
antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















